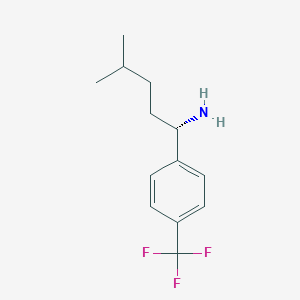

(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine

Description

Properties

IUPAC Name |

(1S)-4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCLWAPCXBUSGP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677429 | |

| Record name | (1S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869318-89-8 | |

| Record name | (1S)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-4-methylpentan-1-amine.

Reductive Amination: The key step involves the reductive amination of 4-(trifluoromethyl)benzaldehyde with (S)-4-methylpentan-1-amine in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily noted for its potential in medicinal chemistry . The presence of the trifluoromethyl group enhances its electronic properties, making it a valuable candidate for drug development. Its chiral nature may contribute to selective interactions with biological targets, which is crucial in designing effective pharmaceuticals.

Potential Therapeutic Targets

Preliminary studies indicate that (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine may interact with various neurotransmitter receptors. These interactions could lead to the development of drugs targeting conditions such as:

- Neurological Disorders : Potential applications in treating depression or anxiety by modulating neurotransmitter systems.

- Pain Management : Investigating its role in pain receptors could yield new analgesics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Alkylation Reactions : Utilizing the amino group for further functionalization.

- Formation of Complex Molecules : Serving as an intermediate in synthesizing more complex pharmaceuticals.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound is essential for understanding how structural modifications impact biological activity. The trifluoromethyl group is particularly noteworthy due to its influence on lipophilicity and metabolic stability.

Future Research Directions

Given the preliminary findings regarding its interactions with neurotransmitter receptors, future research should focus on:

- In-depth Binding Studies : Utilizing techniques such as radioligand binding assays to elucidate binding affinities.

- In Vivo Studies : Evaluating pharmacokinetics and pharmacodynamics to assess therapeutic potential.

Mechanism of Action

The mechanism of action of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine and related compounds:

Table 1. Structural and Physicochemical Comparison

| Compound Name (CAS) | Molecular Formula | Molar Mass (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|

| This compound (869318-89-8) | C₁₃H₁₈F₃N | 245.28 | 95% | Pentan-1-amine backbone; para-trifluoromethylphenyl; (S)-stereochemistry |

| (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine (884603-39-8) | C₁₃H₁₈F₃N | 245.28 | 95% | Enantiomer (R-configuration); identical formula but opposite stereochemistry |

| 1-Methyl-1-(4-trifluoromethylphenyl)ethylamine (1020920-65-3) | C₁₀H₁₂F₃N | 203.21 | 95% | Shorter ethylamine chain; geminal methyl and trifluoromethylphenyl groups |

| 1-(3-Methyl-5-trifluoromethyl-phenyl)-ethylamine hydrochloride (2206607-47-6) | C₁₀H₁₂F₃N·HCl | 239.67 | 95% | Meta-substituted trifluoromethylphenyl; hydrochloride salt; ethylamine backbone |

Key Observations:

Stereochemical Variations : The (R)-enantiomer (CAS: 884603-39-8) shares the same molecular formula and molar mass as the target compound but differs in stereochemistry. Enantiomers often exhibit distinct pharmacokinetic profiles, such as differences in metabolic degradation or receptor affinity .

Chain Length and Branching: The ethylamine derivatives (CAS: 1020920-65-3 and 2206607-47-6) have shorter carbon chains, which reduce molar mass and may alter lipophilicity.

Substituent Position : The trifluoromethyl group in QD-5082 (CAS: 2206607-47-6) is meta-substituted, unlike the para-substitution in the target compound. This positional difference could affect electronic interactions in molecular recognition processes .

Comparison with Complex Amine Derivatives (Patent Examples):

For instance:

- Example 13 (C₂₆H₃₈N₂O₂, 411.1 g/mol) incorporates a cyclopentyl-carbonyl-3,6-dihydropyridinyl moiety, increasing complexity and molar mass by 67% compared to the target compound. Such structures are tailored for enhanced receptor selectivity but may face synthetic challenges .

- Example 14 (C₂₅H₃₈N₂O₂, 399.2 g/mol) features a piperidinyl group, highlighting the use of saturated heterocycles to modulate conformational flexibility .

Implications of Structural Differences

- Synthetic Accessibility : Ethylamine derivatives (e.g., QM-5959) are simpler to synthesize but lack the stereochemical and chain-length advantages of the target compound.

- Enantiomeric Purity : The commercial availability of both (S)- and (R)-enantiomers (95% purity) underscores the importance of chiral resolution in drug development .

Biological Activity

(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is a chiral amine compound notable for its potential applications in medicinal chemistry and organic synthesis. This article discusses its biological activity, including interaction studies, potential therapeutic applications, and relevant research findings.

Compound Overview

- Molecular Formula : C13H18F3N

- Molecular Weight : 245.29 g/mol

- Structure : The compound features a trifluoromethyl group attached to a phenyl ring, which influences its electronic properties and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, particularly neurotransmitter receptors. Preliminary studies suggest that the compound may exhibit significant binding affinities, although comprehensive data is still limited. Future research should focus on elucidating these interactions using techniques such as:

- Radiolabeled binding assays

- Molecular docking studies

- In vivo pharmacological assessments

Interaction Studies

Interaction studies have indicated that this compound may interact with neurotransmitter receptors, which could be pivotal in developing treatments for neurological disorders. Such interactions can be summarized in the following table:

| Receptor Type | Binding Affinity (Ki) | Potential Effects |

|---|---|---|

| Dopamine Receptors | TBD | Modulation of mood and cognition |

| Serotonin Receptors | TBD | Influence on anxiety and depression |

| Adrenergic Receptors | TBD | Regulation of cardiovascular functions |

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound. For instance, a study on structurally related trifluoromethyl-substituted amines demonstrated enhanced anticancer properties due to the electron-withdrawing effects of the trifluoromethyl group. The findings are summarized below:

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Compound A | 0.072 | FLT3 Kinase | Inhibition of cell proliferation |

| Compound B | 0.5 | c-Met | Induction of apoptosis |

| Compound C | 0.9 | DRAK2 | Cell cycle arrest |

These results indicate that modifications in the molecular structure can significantly influence biological activity.

Synthesis and Applications

The synthesis of this compound typically involves reductive amination techniques using starting materials like 4-(trifluoromethyl)benzaldehyde and (S)-4-methylpentan-1-amine. The compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting neurological disorders and may also find applications in agrochemicals.

Q & A

(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

- Methodology : The synthesis typically involves asymmetric alkylation or reductive amination. A common route starts with a halogenated precursor (e.g., 4-(trifluoromethyl)phenyl bromide) and employs a chiral catalyst, such as palladium on carbon, to control stereochemistry. Reaction conditions include ethanol/methanol as solvents, temperatures between 50–80°C, and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric excess (>95% ee) .

- Key Challenges : Stereochemical control at the chiral center (S-configuration) requires precise catalyst selection and reaction monitoring (e.g., chiral HPLC).

Q. How is the absolute configuration of this compound verified experimentally?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. Single crystals are grown via slow evaporation of a chloroform/ethanol mixture. SHELX software (e.g., SHELXL) refines the structure using diffraction data, with R-factors <5% indicating high confidence . Complementary methods include circular dichroism (CD) spectroscopy and comparison with known chiral standards using chiral stationary-phase HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify methyl, trifluoromethyl, and phenyl groups. F NMR confirms the trifluoromethyl signal at ~-62 ppm.

- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H] at m/z 276.1564).

- IR : Stretching vibrations for amine (3300–3500 cm) and C-F bonds (1100–1200 cm) are diagnostic .

Q. What reaction types are feasible for modifying the amine group?

- Methodology : The primary amine undergoes alkylation, acylation, and Schiff base formation. For example:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using KCO as a base.

- Acylation : Acetic anhydride in pyridine forms the acetamide derivative.

- Reduction : LiAlH reduces imine intermediates to secondary amines .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or predict reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity in asymmetric synthesis. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structural modifications .

- Data Contradictions : Discrepancies between predicted and experimental NMR shifts may arise from solvent effects or crystal packing, requiring empirical adjustments to computational models .

Q. What experimental strategies resolve contradictions in stereochemical assignments between X-ray and chiroptical data?

- Methodology :

- Crystallography : Validate with multiple crystal forms or twinned datasets.

- CD Spectroscopy : Compare experimental spectra with simulated spectra from DFT-optimized structures.

- Redundancy : Cross-check with vibrational circular dichroism (VCD) or Raman optical activity (ROA) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

- Methodology :

- Lipophilicity : LogP measurements (e.g., shake-flask method) show increased hydrophobicity compared to non-fluorinated analogs.

- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) quantify resistance to oxidative metabolism.

- Bioactivity : Trifluoromethyl enhances binding affinity to hydrophobic pockets in receptors (e.g., GPCRs), validated via radioligand displacement assays .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining purity?

- Methodology :

- Catalyst Recycling : Immobilize chiral catalysts on silica or polymer supports to reduce costs.

- Process Analytics : Use inline FTIR or PAT (Process Analytical Technology) to monitor enantiomeric excess in real time.

- Crystallization Engineering : Design cooling profiles to minimize racemization during crystallization .

Methodological Tables

Table 1 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Pd/C, EtOH, 70°C, 12h | 65 | 98% |

| Reductive Amination | NaBH, MeOH, 0°C to RT, 6h | 78 | 97% |

| Chiral Resolution | Chiralcel OD-H column, hexane/i-PrOH | 95 | >99% ee |

Table 2 : Spectroscopic Data (Selected Peaks)

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 1.25 (s, 3H, CH) | Methyl group at chiral center |

| F NMR | δ -62.1 (q, J = 10.2 Hz) | Trifluoromethyl group |

| HRMS | [M+H] 276.1564 (calc. 276.1561) | Confirms molecular formula |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.